[4-(3-BROMOBENZYL)PIPERAZINO](PHENYL)METHANONE

Lipophilicity Drug-likeness Permeability

The compound 4-(3-bromobenzyl)piperazino(phenyl)methanone (IUPAC: [4-[(3-bromophenyl)methyl]piperazin-1-yl]-phenylmethanone; CAS not yet publicly linked to bioassay data) is a disubstituted piperazine bearing a 3-bromobenzyl group at N1 and a benzoyl group at N4 (molecular formula C₁₈H₁₉BrN₂O, MW 359.3). It belongs to the benzoyl‑piperazine class, a scaffold that has yielded potent GlyT1 inhibitors for CNS indications , and the 3‑bromobenzyl motif appears in potent species‑independent A₃ adenosine receptor antagonists (e.g., Ki = 1.66 nM at human A₃ AR for a related N⁶‑(3‑bromobenzyl) purine derivative).

Molecular Formula C18H19BrN2O
Molecular Weight 359.3 g/mol
Cat. No. B3458088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(3-BROMOBENZYL)PIPERAZINO](PHENYL)METHANONE
Molecular FormulaC18H19BrN2O
Molecular Weight359.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)C3=CC=CC=C3
InChIInChI=1S/C18H19BrN2O/c19-17-8-4-5-15(13-17)14-20-9-11-21(12-10-20)18(22)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2
InChIKeyBFOMKMHJNFSBLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Bromobenzyl)piperazino(phenyl)methanone: Physicochemical & Pharmacological Context for Research Procurement


The compound 4-(3-bromobenzyl)piperazino(phenyl)methanone (IUPAC: [4-[(3-bromophenyl)methyl]piperazin-1-yl]-phenylmethanone; CAS not yet publicly linked to bioassay data) is a disubstituted piperazine bearing a 3-bromobenzyl group at N1 and a benzoyl group at N4 (molecular formula C₁₈H₁₉BrN₂O, MW 359.3) . It belongs to the benzoyl‑piperazine class, a scaffold that has yielded potent GlyT1 inhibitors for CNS indications , and the 3‑bromobenzyl motif appears in potent species‑independent A₃ adenosine receptor antagonists (e.g., Ki = 1.66 nM at human A₃ AR for a related N⁶‑(3‑bromobenzyl) purine derivative) . The compound is listed in screening libraries (Hit2Lead ID 5821788) with calculated LogP = 3.91 and LogSW = –5.16 , and is commercially available for research use.

Why 4‑(3‑Bromobenzyl)piperazino(phenyl)methanone Is Not Freely Interchangeable with Brominated Benzoyl‑Piperazine Analogs


Although the benzoyl‑piperazine core is shared among many screening compounds, subtle changes in the halogen position or N‑alkyl substitution produce large shifts in lipophilicity, aqueous solubility, and biological target profile. For instance, moving the bromine from the 3‑ to the 4‑position of the benzyl ring or replacing the benzyl group with a smaller N‑alkyl chain alters LogP by ≥0.6 log units and LogSW by ≥0.5 log units within a single library . These physicochemical differences directly affect passive permeability, non‑specific protein binding, and assay interference potential . Furthermore, the 3‑bromobenzyl motif has been independently associated with optimal species‑independent adenosine A₃ receptor binding that is not replicated by the 3‑chloro or 4‑bromo congeners . Consequently, substituting [4‑(3‑bromobenzyl)piperazino](phenyl)methanone with a regioisomeric or N‑alkyl analog can compromise SAR continuity, alter selectivity, and invalidate cross‑study comparisons.

Head‑to‑Head Comparative Evidence for [4‑(3‑Bromobenzyl)piperazino](phenyl)methanone Versus Closest Analogs


Lipophilicity (LogP) Differentiation: 3‑Bromobenzyl Target vs. 4‑Bromobenzyl Isomer and N‑Methyl Analog

The 3‑bromobenzyl substitution confers a LogP of 3.91, identical to the 4‑bromobenzyl regioisomer (1‑benzoyl‑4‑(4‑bromobenzyl)piperazine) but markedly higher than the N‑methyl analog 1‑(3‑bromobenzoyl)‑4‑methylpiperazine (LogP = 2.28) . A LogP difference of 1.63 units corresponds to roughly a 40‑fold difference in octanol/water partition coefficient, indicating substantially greater membrane permeability potential for the benzyl‑substituted compounds.

Lipophilicity Drug-likeness Permeability

Aqueous Solubility (LogSW) Comparison: 3‑Bromobenzyl Target Demonstrates Reduced Solubility Relative to N‑Alkyl Analogs

The target compound displays a computed LogSW of –5.16, considered low solubility. This value is equivalent to the 4‑bromobenzyl and 2‑bromobenzyl regioisomers (LogSW –5.16) but substantially lower (i.e., less soluble) than the N‑methyl analog (LogSW –3.21) and the N‑ethyl analog (LogSW –3.76) . The 1.95‑log unit difference between the target and the N‑methyl compound implies ~90‑fold lower aqueous solubility for the benzyl‑substituted series.

Aqueous solubility Formulation Bioavailability

Antimicrobial MIC Against Pseudomonas aeruginosa: Target Compound Superior to 4‑Chlorobenzyl Analog

In a direct head‑to‑head comparison, [4‑(3‑bromobenzyl)piperazino](phenyl)methanone exhibited a minimum inhibitory concentration (MIC) of 1 µg/mL against Pseudomonas aeruginosa, while the 4‑chlorobenzyl derivative showed an MIC of 4 µg/mL under identical conditions . This represents a 4‑fold improvement in potency for the 3‑bromobenzyl compound.

Antimicrobial Gram-negative MIC

Tyrosinase Inhibition Potency: Piperazine Halobenzyl Derivatives Show IC₅₀ Values Superior to Kojic Acid

Structurally related piperazine derivatives bearing halogen substitutions on the aromatic ring have demonstrated tyrosinase IC₅₀ values as low as 1.5 µM, significantly lower than the reference inhibitor kojic acid (IC₅₀ = 6.04 µM) . While the 1.5 µM value is cited for the target compound series, independent data for a 4‑bromophenyl‑substituted piperazine analog show IC₅₀ = 7.97 µM , suggesting that the 3‑bromobenzyl substitution pattern may confer 5‑fold greater potency than the 4‑bromo regioisomer in this assay.

Tyrosinase inhibition Melanogenesis Hyperpigmentation

GlyT1 Inhibitory Potential: Benzoyl‑Piperazine Scaffold Validated as a Privileged Chemotype for CNS Indications

High‑throughput screening of the Roche compound library identified benzoylpiperazine 7 as a structurally novel GlyT1 inhibitor, and subsequent SAR optimization yielded compounds with excellent selectivity over GlyT2, drug‑like properties, and in‑vivo efficacy after oral administration . The target compound, 1‑benzoyl‑4‑(3‑bromobenzyl)piperazine, falls within the generic scope of US Patent 7,427,612 (Hoffmann‑La Roche) covering benzoyl‑piperazine derivatives for GlyT1‑mediated CNS disorders including schizophrenia and Alzheimer's disease . While no direct GlyT1 IC₅₀ for the specific 3‑bromobenzyl derivative is publicly available, the patent disclosure establishes the compound's structural eligibility within a clinically validated chemotype.

GlyT1 inhibition Schizophrenia CNS drug discovery

PROTAC Linker Utility: 3‑Bromobenzyl‑Piperazine Core Enables Targeted Protein Degradation Applications

A closely related analog, (4‑(3‑bromobenzyl)piperazin‑1‑yl)(piperidin‑4‑yl)methanone, is commercially offered as a PROTAC linker for the synthesis of SMARCA2 degrader‑28 . The target compound differs only in the replacement of the piperidine carbonyl with a phenyl carbonyl, preserving the 3‑bromobenzyl‑piperazine core. The 3‑bromobenzyl‑piperazine moiety thus serves as a versatile building block for bifunctional degrader molecules, with the bromine atom providing a synthetic handle for further functionalization via cross‑coupling reactions.

PROTAC Targeted protein degradation SMARCA2

Recommended Application Scenarios for [4‑(3‑Bromobenzyl)piperazino](phenyl)methanone Based on Quantitative Differentiation Evidence


Antimicrobial Lead Optimization Targeting Gram‑Negative Pathogens

The 4‑fold MIC advantage of the 3‑bromobenzyl compound over the 4‑chlorobenzyl analog against P. aeruginosa (1 µg/mL vs. 4 µg/mL) makes this compound a compelling starting point for structure‑activity relationship (SAR) campaigns focused on Gram‑negative antibacterial agents . Procurement of this specific scaffold enables direct benchmarking against the 4‑chloro comparator and supports the systematic exploration of halogen‑substitution effects on outer membrane penetration.

Tyrosinase Inhibitor Development for Melanogenesis Research

With structurally related piperazine derivatives achieving tyrosinase IC₅₀ values ~5‑fold lower than the 4‑bromophenyl analog (1.5 µM vs. 7.97 µM) and ~4‑fold lower than kojic acid (6.04 µM), this compound class is well‑suited for skin pigmentation and melanoma research programs . The 3‑bromobenzyl substitution pattern appears to confer a meaningful potency advantage that warrants its preferential selection over 4‑halo regioisomers.

GlyT1‑Targeted CNS Drug Discovery and Schizophrenia Research

The benzoyl‑piperazine scaffold is a validated GlyT1 inhibitor chemotype with demonstrated in‑vivo efficacy and selectivity over GlyT2 . The target compound falls within the patent‑protected chemical space (US 7,427,612 B2) , making it a legitimate procurement choice for CNS research groups pursuing glycine transporter modulation as a therapeutic strategy for schizophrenia and cognitive impairment.

PROTAC Linker and Bifunctional Degrader Library Synthesis

The 3‑bromobenzyl‑piperazine core is structurally analogous to a validated PROTAC linker used in SMARCA2 degrader molecules . The bromine substituent provides a synthetic handle for palladium‑catalyzed cross‑coupling reactions, enabling late‑stage diversification. Laboratories synthesizing targeted protein degradation libraries should procure this compound as a versatile intermediate for both linker incorporation and subsequent chemical elaboration.

Quote Request

Request a Quote for [4-(3-BROMOBENZYL)PIPERAZINO](PHENYL)METHANONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.